molecular formula C34H35ClN2O3S B1678637 Quiflapon CAS No. 136668-42-3

Quiflapon

Número de catálogo: B1678637
Número CAS: 136668-42-3
Peso molecular: 587.2 g/mol
Clave InChI: NZOONKHCNQFYCI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Quiflapon, también conocido como MK-591, es un inhibidor selectivo y específico de la proteína activadora de la 5-lipooxigenasa (FLAP). Es conocido por su capacidad para inducir la apoptosis celular e inhibir la biosíntesis de leucotrienos. This compound ha demostrado un potencial significativo en varias aplicaciones de investigación científica, particularmente en los campos de la inmunología y la inflamación .

Aplicaciones Científicas De Investigación

Quiflapon tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Quiflapon ejerce sus efectos inhibiendo selectivamente la proteína activadora de la 5-lipooxigenasa (FLAP). Esta inhibición previene la activación de la 5-lipooxigenasa, reduciendo así la producción de leucotrienos, que son mediadores inflamatorios. Los objetivos moleculares de this compound incluyen FLAP y la vía de biosíntesis de leucotrienos. Al inhibir estos objetivos, this compound reduce eficazmente la inflamación e induce la apoptosis en ciertos tipos de células .

Análisis Bioquímico

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de Quiflapon implica múltiples pasos, comenzando con la preparación de la estructura central del indol. Los pasos clave incluyen:

    Formación del núcleo de indol: El núcleo de indol se sintetiza a través de una serie de reacciones que involucran la condensación de los materiales de partida apropiados.

    Reacciones de sustitución: El núcleo de indol se somete a reacciones de sustitución para introducir los grupos funcionales necesarios, como los grupos tert-butilsulfanil y quinolinilmetoxi.

    Ensamblaje final: El ensamblaje final implica el acoplamiento del núcleo de indol sustituido con las cadenas laterales apropiadas para formar this compound.

Métodos de producción industrial: La producción industrial de this compound generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Análisis De Reacciones Químicas

Tipos de reacciones: Quiflapon se somete a varias reacciones químicas, que incluyen:

    Oxidación: this compound puede oxidarse para formar óxidos correspondientes.

    Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

    Sustitución: this compound puede sufrir reacciones de sustitución para introducir diferentes grupos funcionales.

Reactivos y condiciones comunes:

    Agentes oxidantes: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

    Agentes reductores: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

    Reactivos de sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y agentes alquilantes.

Productos principales:

Comparación Con Compuestos Similares

Quiflapon es único en su alta selectividad y potencia como inhibidor de FLAP. Los compuestos similares incluyen:

    Fiboflapon: Otro inhibidor de FLAP con propiedades similares pero estructura molecular diferente.

    MK886: Un inhibidor de FLAP con un mecanismo de acción diferente.

    BRP-201: Un compuesto con efectos inhibitorios similares sobre la biosíntesis de leucotrienos.

En comparación con estos compuestos, this compound destaca por su mayor afinidad por FLAP y su eficacia en la inducción de la apoptosis .

Actividad Biológica

Quiflapon, also known as MK-591, is a selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). It has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in cancer cells and inhibit leukotriene biosynthesis. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C34H35ClN2O3S
  • Molecular Weight : 587.17 g/mol
  • CAS Number : 136668-42-3

This compound functions primarily by inhibiting FLAP, which is crucial for the activation of 5-lipoxygenase (5-LOX). The inhibition of FLAP leads to a significant reduction in leukotriene production from arachidonic acid, a process implicated in various inflammatory and cancerous conditions.

Key Inhibition Metrics

TargetIC50 (nM)
FLAP1.6
Leukotriene biosynthesis (human PMNLs)3.1
Leukotriene biosynthesis (rat PMNLs)6.1

Apoptotic Effects on Pancreatic Cancer Cells

Recent studies have demonstrated that this compound induces apoptosis in pancreatic cancer cells by downregulating key survival pathways. Specifically, it has been shown to:

  • Induce Apoptosis : this compound treatment leads to externalization of phosphatidylserine, cleavage of PARP, and degradation of chromatin DNA into nucleosomes.
  • Inhibit Cell Proliferation : It significantly reduces the invasive capabilities and colony formation of pancreatic cancer cells in vitro.
  • Impact Tumor Growth : In vivo studies using nude mice xenograft models showed that this compound effectively decreased pancreatic tumor growth.

Mechanistic Insights

The apoptotic effect of this compound is mediated through several pathways:

  • Downregulation of PKCε : The inhibition of 5-LOX activity results in decreased levels of protein kinase C-epsilon (PKCε), which is essential for the survival of pancreatic cancer cells.
  • Inhibition of K-Ras Signaling : Reduced expression and phosphorylation of K-Ras and c-Raf were observed following treatment with this compound.
  • Synergistic Effects with Gemcitabine : Combining low doses of this compound with gemcitabine enhances the cytotoxic effects against pancreatic cancer cells.

Case Study Findings

A study published in Frontiers in Oncology highlighted the efficacy of MK591 in treating pancreatic cancer:

  • Study Design : Panc-1 cells were treated with MK591 and evaluated for cell viability and apoptosis markers.
  • Results : The study found that MK591 significantly reduced cell viability and induced apoptosis through specific signaling pathways.

Summary Table of Findings

Study AspectFindings
Apoptosis InductionYes, via PKCε downregulation
Inhibition of InvasionSignificant reduction observed
Tumor Growth ReductionEffective in vivo in nude mice models
Combination TherapyEnhances effects with gemcitabine

Implications for Clinical Use

The biological activity of this compound suggests its potential as a therapeutic agent for conditions characterized by excessive leukotriene production and certain cancers, particularly pancreatic cancer. Its specificity for FLAP over other lipoxygenases makes it a promising candidate for targeted therapies.

Propiedades

IUPAC Name

3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35ClN2O3S/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39/h6-18H,19-21H2,1-5H3,(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOONKHCNQFYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159882
Record name Quiflapon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136668-42-3
Record name Quiflapon [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136668423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quiflapon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUIFLAPON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9295C885I4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Using the hydrolytic procedure of Step B but substituting the ester of Step D for the ester of Step A provided the title compound, which was recrystallized from 1:1 EtOAc/hexane. m.p. 208° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quiflapon
Reactant of Route 2
Quiflapon
Reactant of Route 3
Reactant of Route 3
Quiflapon
Reactant of Route 4
Quiflapon
Reactant of Route 5
Reactant of Route 5
Quiflapon
Reactant of Route 6
Reactant of Route 6
Quiflapon
Customer
Q & A

Q1: What is the primary mechanism of action of Quiflapon (MK591)?

A: this compound is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP) [, ]. FLAP is a crucial enzyme involved in the biosynthesis of leukotrienes, potent inflammatory mediators []. By inhibiting FLAP, this compound prevents the formation of all types of leukotrienes, including LTB4, LTC4, LTD4, and LTE4, effectively reducing inflammation [].

Q2: How does this compound impact enzalutamide-resistant prostate cancer cells?

A: Research suggests that this compound effectively targets and kills enzalutamide-resistant prostate cancer cells by interrupting the c-Myc oncogenic signaling pathway [, ]. This pathway is often overactive in these drug-resistant cancer cells []. This compound downregulates c-Myc expression and inhibits its nuclear accumulation and DNA-binding activity, ultimately leading to apoptosis (programmed cell death) [].

Q3: Are there any preclinical studies demonstrating the efficacy of this compound in cancer models?

A: Yes, preclinical studies using pancreatic cancer models have shown promising results. This compound demonstrated the ability to inhibit tumor growth in mice xenografts []. Furthermore, the study highlighted that combining low doses of this compound and gemcitabine synergistically enhanced cell death in pancreatic cancer cells [].

Q4: Beyond its anticancer effects, what other therapeutic potential does this compound hold?

A: this compound's ability to effectively block the synthesis of leukotrienes makes it a potential therapeutic agent for diseases characterized by excessive inflammation and neutrophil infiltration []. This includes conditions like psoriasis and inflammatory bowel disease [].

Q5: What are the potential advantages of this compound compared to other leukotriene modifiers?

A: Unlike leukotriene receptor antagonists that target only specific types of leukotrienes, this compound inhibits the formation of all leukotrienes by targeting FLAP []. This broader mechanism of action might offer a more comprehensive approach to managing inflammatory conditions []. Additionally, early clinical trials suggest that this compound exhibits minimal adverse effects compared to some other leukotriene modifiers [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.